1,1'-Biphenyl-3-ylcarbamic acid is an organic compound belonging to the class of carbamic acids, characterized by the presence of a biphenyl moiety. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be classified under several chemical categories:
The synthesis of 1,1'-biphenyl-3-ylcarbamic acid can be achieved through various methods:
1,1'-Biphenyl-3-ylcarbamic acid features a biphenyl group attached to a carbamic acid moiety. Its molecular formula is , with a molecular weight of approximately 225.24 g/mol. The structural representation includes:
1,1'-Biphenyl-3-ylcarbamic acid can participate in various chemical reactions:
The mechanism by which 1,1'-biphenyl-3-ylcarbamic acid exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors. For instance, studies have shown that derivatives of biphenylcarbamate exhibit high affinities for certain receptors, suggesting potential roles in modulating receptor activity .
1,1'-Biphenyl-3-ylcarbamic acid has several scientific uses:
1,1'-Biphenyl-3-ylcarbamic acid (URB602), a cyclohexyl carbamate derivative, is characterized as a selective reversible inhibitor of monoacylglycerol lipase (MAGL). This serine hydrolase enzyme primarily catalyzes the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. URB602 exhibits an IC₅₀ value of 28 µM against MAGL, with a Km of 20 µM, indicating moderate inhibitory potency in vitro [1]. Mechanistically, URB602 binds to the catalytic serine residue within MAGL’s active site, thereby preventing 2-AG degradation. This action elevates endogenous 2-AG levels, enhancing cannabinoid receptor (CB₁/CB₂) signaling without directly activating these receptors [1] [8].
Table 1: Biochemical Profile of URB602
Parameter | Value | Significance |
---|---|---|
MAGL IC₅₀ | 28 µM | Moderate reversible inhibition |
MAGL Km | 20 µM | Substrate affinity during inhibition |
Max tested conc. for FAAH | 100 µM | No inhibition of FAAH observed |
2-AG elevation | Confirmed | Validates target engagement in vivo |
URB602 demonstrates high selectivity for MAGL over structurally or functionally related hydrolases:
This selectivity profile positions URB602 as a key pharmacological tool for isolating MAGL-dependent effects from other endocannabinoid-regulating enzymes. Notably, its inactivity against FAAH prevents concurrent elevation of anandamide (AEA), avoiding CB₁-mediated side effects like catalepsy [8].
Table 2: Selectivity Profile of URB602
Enzyme Target | Inhibition Status | Concentration Tested |
---|---|---|
MAGL | Inhibited | IC₅₀ = 28 µM |
FAAH | Not inhibited | ≤100 µM |
DAGL | Not inhibited | Not specified |
COX-2 | Not inhibited | Not specified |
ABHD6 | Partially inhibited | >50 µM |
Preclinical studies validate URB602’s in vivo MAGL inhibition and associated physiological effects:
These studies confirm that URB602’s in vivo efficacy stems from on-target MAGL inhibition, influencing pathways in oncology, neurology, and cardiovascular physiology.
Table 3: Key Preclinical Findings of URB602
Disease Model | Dose/Route | Key Outcomes |
---|---|---|
Colon carcinogenesis | 10 mg/kg systemic | ↓ Tumor volume, ↓ VEGF/FGF-2, ↓ cyclin D1 |
Quinpirole-induced hyperactivity | 10 mg/kg i.p. | ↓ Hyperactivity, ↓ stereotyped behaviors |
Anandamide hypotension | 3.5 nmol intrathecal | Enhanced hypotensive response with PEA |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5